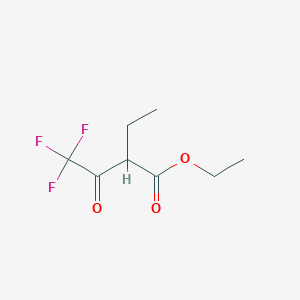

Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c1-3-5(7(13)14-4-2)6(12)8(9,10)11/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFFKINDACKLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C(F)(F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332470 | |

| Record name | Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3854-50-0 | |

| Record name | Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3854-50-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Technical Guide for the Synthesis of Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate, a key fluorinated building block in the development of novel pharmaceuticals and agrochemicals.[1] The core of this guide focuses on the crossed Claisen condensation, a robust and widely adopted method for the preparation of β-keto esters.[2][3][4] We will explore the mechanistic underpinnings of this reaction, provide a validated, step-by-step experimental protocol, and discuss critical parameters for process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this synthesis.

Introduction and Strategic Importance

This compound is a valuable synthetic intermediate. The presence of a trifluoromethyl group (CF₃) is of particular interest in medicinal chemistry, as its incorporation into bioactive molecules can significantly enhance properties such as metabolic stability, bioavailability, and binding affinity.[1] The β-keto ester functionality of the target molecule makes it a versatile precursor for a wide range of heterocyclic compounds and other complex molecular architectures.[5][6]

The primary synthetic challenge lies in efficiently forming the carbon-carbon bond between an ethyl propionate moiety and a trifluoroacetyl group. The most effective and common strategy to achieve this is the crossed Claisen condensation .[3][4] This reaction involves the acylation of an enolizable ester (ethyl propionate) with a non-enolizable ester (ethyl trifluoroacetate) in the presence of a strong base.[4]

Logical Framework for the Synthesis

The overall synthetic process can be broken down into three key stages: Enolization, Condensation, and Workup/Purification. This guide will provide detailed insights into each step.

Caption: High-level workflow for the synthesis of the target compound.

The Underlying Chemistry: Crossed Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction.[7] In its "crossed" variant, two different esters are used. For a successful and high-yield synthesis, one ester must be enolizable (possess α-protons) while the other should be non-enolizable.[4]

In our case:

-

Enolizable Ester: Ethyl propionate (CH₃CH₂COOEt) has two acidic α-protons.

-

Non-enolizable Acylating Agent: Ethyl trifluoroacetate (CF₃COOEt) has no α-protons and is highly electrophilic due to the inductive effect of the CF₃ group.

This strategic choice prevents the self-condensation of ethyl trifluoroacetate and minimizes the self-condensation of ethyl propionate, thereby maximizing the yield of the desired crossed product.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), abstracts an α-proton from ethyl propionate to form a resonance-stabilized enolate anion.[3][4] Sodium ethoxide is the base of choice because it is the conjugate base of the ethanol byproduct, preventing transesterification side reactions.[4]

-

Nucleophilic Attack: The ethyl propionate enolate acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of ethyl trifluoroacetate. This forms a tetrahedral intermediate.[8]

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide (⁻OEt) leaving group.[8]

-

Final Deprotonation: The product, a β-keto ester, has a highly acidic proton on the carbon between the two carbonyl groups. The ethoxide base readily removes this proton. This final deprotonation step is highly favorable and drives the overall reaction equilibrium towards the product.[8]

-

Acidification: A final acidic workup is required to neutralize the enolate and yield the final β-keto ester product.

Caption: Mechanism of the crossed Claisen condensation.

Validated Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Reagents and Materials

| Reagent/Material | Formula | M.W. | Quantity | Moles | Notes |

| Sodium Ethoxide | C₂H₅ONa | 68.05 | 1.5 mol | 1.5 | Use a 20% solution in ethanol for easier handling. |

| Absolute Ethanol | C₂H₅OH | 46.07 | 200 mL | - | Solvent for the base. |

| Ethyl Propionate | C₅H₁₀O₂ | 102.13 | 1.2 mol | 1.2 | Must be anhydrous. |

| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 1.0 mol | 1.0 | Limiting reagent. Must be anhydrous. |

| Concentrated H₂SO₄ | H₂SO₄ | 98.08 | 1.7 mol | 1.7 | For acidic workup. |

| Inert Solvent | e.g., Cyclohexane | C₆H₁₂ | As needed | - | Optional, can aid in reaction control.[9] |

Safety Precautions

-

Sodium Ethoxide: Corrosive and flammable. Handle under an inert atmosphere (e.g., Nitrogen or Argon) as it reacts with moisture.

-

Ethyl Trifluoroacetate: Volatile and an irritant. Handle in a well-ventilated fume hood.

-

Concentrated Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (gloves, goggles, lab coat). Add slowly and with cooling.

-

The reaction can be exothermic. Proper temperature control is crucial.

Step-by-Step Procedure

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere.

-

Charge Reagents: To the flask, add 200 mL of absolute ethanol. Then, add the 20% sodium ethoxide solution (1.5 mol) followed by ethyl propionate (1.2 mol).[10]

-

Initial Cooling: Cool the reaction mixture to between 5-10°C using an ice bath.

-

Addition of Ethyl Trifluoroacetate: Add ethyl trifluoroacetate (1.0 mol) dropwise from the dropping funnel over a period of 60-90 minutes. It is critical to maintain the internal reaction temperature between 10-20°C during the addition to control the exothermic reaction.[10]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60°C and maintain for 2 hours with continuous stirring.[10]

-

Cooling and Quenching: Cool the reaction mixture back down to 10-15°C in an ice bath.

-

Acidic Workup: Slowly and carefully add concentrated sulfuric acid (1.7 mol) dropwise, ensuring the temperature does not exceed 30°C. A thick precipitate of sodium sulfate will form.[10]

-

Stirring: After the acid addition, stir the resulting suspension at 30°C for an additional 2.5 hours to ensure complete neutralization and formation of the final product.[10]

-

Isolation: Filter the mixture to remove the precipitated sodium sulfate. Wash the solid cake with a small amount of ethyl acetate or the reaction solvent if one was used.

-

Extraction: Combine the filtrate and the washings. If an aqueous layer is present, transfer to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a colorless to pale yellow oil. Purify by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound (approx. 84°C at 14 mmHg).[12]

Process Optimization and Data

The yield and purity of the final product are highly dependent on the reaction conditions. The following table summarizes key parameters and their expected impact.

| Parameter | Condition | Rationale & Expected Outcome | Typical Yield |

| Base | Sodium Ethoxide (1.5 eq) | Using a full equivalent of base is necessary to deprotonate the product, which drives the reaction to completion.[8] Using NaOEt prevents transesterification. | >75% |

| Temperature Control | 10-20°C during addition | Controls the initial exothermic reaction, preventing side reactions and decomposition. | High Purity |

| Reaction Time | 2 hours at 60°C | Ensures the reaction proceeds to completion after the initial addition. | Maximizes conversion |

| Solvent | Ethanol / Cyclohexane | Ethanol is the solvent for the base. An inert co-solvent like cyclohexane can improve stirrability and temperature control.[9][13] | Consistent Results |

| Workup | Slow acidic quench | Careful neutralization prevents hydrolysis of the ester product. | High Recovery |

Conclusion

The synthesis of this compound via a crossed Claisen condensation is a reliable and scalable method. The key to a successful synthesis lies in the careful control of reaction stoichiometry and temperature, particularly during the addition of the electrophilic trifluoroacetate ester. By using at least a full equivalent of a non-interfering base like sodium ethoxide, the reaction equilibrium is effectively shifted towards the desired product, enabling high yields. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to produce this valuable fluorinated intermediate for applications in pharmaceutical and agrochemical development.

References

- 1. This compound [myskinrecipes.com]

- 2. EP0694526B1 - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

- 3. byjus.com [byjus.com]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 9. DK169869B1 - Process for preparing ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 10. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the NMR Analysis of Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation and characterization of Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data, delving into the strategic rationale behind the selection of NMR experiments, from fundamental 1D analysis (¹H, ¹³C, ¹⁹F) to advanced 2D correlation techniques (COSY, HSQC, HMBC). We will explore the critical influence of the compound's inherent keto-enol tautomerism on its spectral features and discuss how to leverage this equilibrium to gain deeper structural insights. The methodologies presented herein are designed to be self-validating, ensuring trustworthy and unambiguous characterization of this and other complex fluorinated β-ketoesters.

Introduction: The Structural Challenge

This compound is a fluorinated β-ketoester, a class of compounds serving as versatile building blocks in medicinal and agricultural chemistry.[1] The incorporation of a trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules.[2] However, the very features that make this molecule synthetically valuable—the acidic α-proton, the strong electron-withdrawing nature of the CF₃ group, and the dual carbonyl functionalities—introduce significant complexity into its structural analysis.

The primary analytical challenge arises from the molecule's existence as a dynamic equilibrium of two tautomeric forms: the keto form and the enol form.[3] This phenomenon, known as keto-enol tautomerism, is slow on the NMR timescale, meaning that separate signals for both species can be observed and quantified in the same spectrum.[4] A thorough NMR analysis must therefore not only confirm the covalent scaffold but also characterize and quantify this tautomeric equilibrium, which is highly sensitive to environmental conditions such as the solvent.[5][6]

This guide will systematically deconstruct the molecule's NMR signature, providing a logical workflow for its complete and unambiguous assignment.

Figure 1: The keto-enol tautomeric equilibrium of the target molecule.

Experimental Design and Sample Preparation: The Foundation of Quality Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and a well-considered experimental design. The choice of solvent is not merely a matter of solubility but a critical experimental parameter that directly influences the chemical environment and, most importantly, the keto-enol equilibrium.

Solvent Selection: Influencing the Equilibrium

β-dicarbonyl compounds exhibit a strong solvent-dependent tautomeric equilibrium.[5] Generally, nonpolar, aprotic solvents (like CCl₄ or CDCl₃) favor the enol form through the stabilization of an internal hydrogen bond. Conversely, polar, protic solvents (like D₂O or CD₃OD) and polar aprotic solvents (like DMSO-d₆) disrupt this internal hydrogen bond and preferentially solvate the more polar keto form, shifting the equilibrium in its favor.[4][6]

-

Causality: For initial structural confirmation, Chloroform-d (CDCl₃) is an excellent starting point. It is a versatile solvent that typically allows for the observation of both tautomers, providing a comprehensive initial dataset.

-

Trustworthiness: To validate the assignments and understand the system's dynamics, acquiring a second set of spectra in a more polar solvent like DMSO-d₆ is highly recommended. The predictable shift in the tautomeric ratio provides an orthogonal confirmation of the signals assigned to each species.

Sample Preparation Protocol

A self-validating protocol ensures that the observed spectrum is a true representation of the sample, free from artifacts.

-

Analyte Purity: Ensure the analyte is of high purity and free from non-deuterated solvent residues, which would introduce large, interfering signals.

-

Concentration:

-

Solvent & Standard: Use a high-quality deuterated solvent (e.g., CDCl₃, 99.8 atom % D). Tetramethylsilane (TMS) is added as the internal standard for ¹H and ¹³C NMR, defining the 0.0 ppm reference point.[9] For ¹⁹F NMR, an external reference like CFCl₃ is often used, or signals can be referenced relative to a known internal standard.[10]

-

Filtration: Dissolve the sample completely. If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube to prevent magnetic field distortions and poor spectral resolution.

-

Degassing (Optional): For highly sensitive or quantitative experiments, removing dissolved paramagnetic oxygen via several freeze-pump-thaw cycles can improve resolution and relaxation measurements.

A Multi-Nuclear Approach to Analysis

A comprehensive analysis requires the integration of data from multiple nuclei (¹H, ¹³C, and ¹⁹F) and dimensionality (1D and 2D).

Figure 2: A logical workflow for the complete NMR analysis of the target molecule.

¹H NMR: The First Look at Proton Environments

The ¹H NMR spectrum provides the initial, most sensitive view of the structure and the tautomeric ratio.

-

Keto Form Signals:

-

Ethyl Ester (-OCH₂CH₃): A quartet (~4.2 ppm) and a triplet (~1.3 ppm). The quartet is deshielded by the adjacent oxygen atom.

-

α-Ethyl (-CH(CH₂)CH₃): A multiplet (quintet or sextet, ~2.0 ppm) and a triplet (~0.9 ppm).

-

α-Proton (-C(O)CH(Et)-): A triplet (~3.5-4.0 ppm), deshielded by two adjacent carbonyl groups. Its coupling to the adjacent methylene protons of the α-ethyl group confirms its position.

-

-

Enol Form Signals:

-

Ethyl Ester (-OCH₂CH₃): A distinct quartet and triplet, often slightly shifted from their keto counterparts.

-

α-Ethyl (=C(CH₂)CH₃): A quartet (~2.2-2.5 ppm) and a triplet (~1.1 ppm). The quartet is deshielded due to its position on an sp² carbon.

-

Enolic Proton (-OH): A broad singlet, typically far downfield (12-15 ppm), characteristic of an intramolecularly hydrogen-bonded proton.[3] This is a definitive marker for the enol form.

-

-

Quantification: The ratio of the keto to enol tautomers can be accurately determined by comparing the integrals of well-resolved, corresponding signals from each form (e.g., the ethyl ester quartets).

¹⁹F NMR: A Sensitive Probe of the Electronic Environment

Due to its 100% natural abundance and high gyromagnetic ratio, ¹⁹F NMR is an exceptionally sensitive technique.[11] The chemical shift of the CF₃ group is highly responsive to changes in its local electronic environment, making it an excellent probe for tautomerism.[12][13]

-

Expected Signals: Two distinct singlets are expected, one for the keto tautomer and one for the enol tautomer.

-

Chemical Shift Rationale: The CF₃ group in the enol form is part of a conjugated π-system, which typically results in a different shielding environment compared to the keto form.[14] In acyclic trifluoromethyl-β-dicarbonyls, the enol form is dominant, and the ¹⁹F signal typically appears in the range of -76 to -78 ppm.[14] The exact shift will vary, but a clear separation between the two tautomer signals is expected.

¹³C NMR and DEPT: Mapping the Carbon Framework

The broadband-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT experiments differentiate them by the number of attached protons.[15]

-

Signal Identification:

-

Carbonyl Carbons: The ester (C=O) and ketone (C=O) carbons of the keto form are the most downfield signals, typically in the 160-200 ppm range.[16] The enol form will show an ester carbonyl and two sp² carbons, one of which is bonded to the hydroxyl group.

-

CF₃ Carbon: This signal appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is typically around 115-125 ppm.

-

Aliphatic Carbons: The remaining sp³ carbons of the ethyl groups will appear in the upfield region (0-70 ppm).

-

-

DEPT-135 as a Validation Tool: This experiment is crucial for unambiguous assignment.

-

Positive Signals: CH and CH₃ carbons.

-

Negative Signals: CH₂ carbons.

-

Absent Signals: Quaternary carbons (C=O, CF₃, and the sp² carbon of the enol without a proton). This allows for the direct assignment of all protonated carbons, significantly simplifying the spectral analysis.[17]

-

2D NMR: Unambiguous Connectivity and Final Confirmation

While 1D spectra provide a wealth of information, 2D correlation experiments are essential for piecing the puzzle together with complete confidence.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds.[18] It is used to:

-

Confirm the connectivity within the ethyl ester group (quartet correlating with the triplet).

-

Confirm the connectivity within the α-ethyl group (multiplet correlating with its triplet).

-

Crucially, establish the link between the α-proton and the α-ethyl group in the keto form.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (one-bond correlation).[19] It provides a direct and robust method to assign all protonated carbons identified in the DEPT spectrum.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[20] Key correlations to look for include:

-

From the α-proton (keto form) to both the ester and ketone carbonyl carbons, as well as the CF₃ carbon.

-

From the ethyl ester protons to the ester carbonyl carbon.

-

From the enolic -OH proton to the adjacent sp² carbons.

-

From the α-ethyl protons to the α-carbon and the adjacent sp² carbon (enol form) or carbonyl carbon (keto form).

-

Data Summary and Interpretation

All acquired data should be consolidated into a clear, tabular format for easy reference and comparison. The final interpretation should synthesize all 1D and 2D data to present a complete, validated assignment of all signals for both the keto and enol tautomers and a quantitative measure of their ratio in the chosen solvent.

| Assignment (Keto Form) | ¹H Shift (ppm), Mult., J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| -COOCH₂CH₃ | ~4.2, q, J=7.1 | ~62 | C=O (ester) |

| -COOCH₂CH₃ | ~1.3, t, J=7.1 | ~14 | -OCH₂- |

| -CH(CH₂)CH₃ | ~3.8, t, J=7.5 | ~55 | C=O (keto), C=O (ester), CF₃ |

| -CH(CH₂)CH₃ | ~2.0, m | ~25 | α-CH, C=O (keto) |

| -CH(CH₂)CH₃ | ~0.9, t, J=7.4 | ~12 | α-CH |

| C=O (Ester) | - | ~168 | - |

| C=O (Keto) | - | ~195 (q, ²JCF) | - |

| CF₃ | - | ~117 (q, ¹JCF) | - |

| ¹⁹F Signal | - | - | - |

| -CF₃ | ~-77, s | - | - |

(Note: The chemical shift and coupling constant values are predictive and should be determined experimentally. The table for the enol form would be constructed similarly.)

Conclusion

The NMR analysis of this compound is a multi-faceted challenge that exemplifies the power of a modern, multi-dimensional NMR workflow. By strategically selecting solvents and employing a suite of 1D and 2D experiments, it is possible to move beyond simple spectral acquisition to a deep understanding of the molecule's structure, connectivity, and dynamic behavior. The key to a trustworthy analysis lies not in any single experiment, but in the logical and self-validating integration of data from ¹H, ¹⁹F, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. This comprehensive approach ensures an unambiguous and robust characterization, providing the high-quality data essential for research, discovery, and development.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 8. organomation.com [organomation.com]

- 9. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. biophysics.org [biophysics.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. magritek.com [magritek.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Analytical Fingerprint: A Deep Dive into the Mass Spectrometry of Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical development, the incorporation of fluorine atoms into organic molecules is a frequently employed strategy to enhance metabolic stability, binding affinity, and bioavailability. Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate, a fluorinated β-keto ester, represents a key building block in the synthesis of such advanced compounds. A thorough understanding of its analytical characteristics is paramount for reaction monitoring, quality control, and metabolite identification. This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, offering field-proven insights into its fragmentation patterns under electron ionization (EI), a detailed experimental protocol for its analysis, and a discussion of the underlying mechanistic principles.

The Rationale Behind the Fragmentation: Understanding the Molecular Structure

The mass spectrum of a compound is a direct reflection of its chemical structure and the relative stability of the fragment ions that can be formed. In the case of this compound (molecular weight: 212.17 g/mol ), its fragmentation upon electron ionization is governed by the interplay of several key structural features: the β-keto ester functionality, the α-ethyl substituent, and the highly electronegative trifluoromethyl group. The primary modes of fragmentation for β-keto esters are α-cleavage and the McLafferty rearrangement.[1][2] The presence of the trifluoromethyl group significantly influences the electron distribution within the molecule, impacting the preferred fragmentation pathways.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways

Key Predicted Fragmentation Pathways:

The fragmentation of this compound is anticipated to proceed through several competing pathways, primarily initiated by ionization at one of the lone pair electrons of the oxygen atoms.[6]

-

α-Cleavage: This is a dominant fragmentation mechanism for ketones and esters.[1][7] Cleavage of the bond between the two carbonyl carbons is expected, leading to the formation of resonance-stabilized acylium ions.

-

McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds containing a γ-hydrogen is a possibility.[8][9][10]

-

Loss of Neutral Molecules: The expulsion of small, stable neutral molecules is a common feature in mass spectra.

Below is a table summarizing the major predicted fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways.

| m/z (mass/charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 212 | [C₈H₁₁F₃O₃]⁺• | Molecular Ion ([M]⁺•) |

| 183 | [C₇H₈F₃O₃]⁺ | Loss of an ethyl radical (•CH₂CH₃) via α-cleavage. |

| 167 | [C₈H₁₀F₃O₂]⁺ | Loss of an ethoxy radical (•OCH₂CH₃) from the ester group. |

| 145 | [C₅H₆F₃O₂]⁺ | McLafferty-type rearrangement with loss of propene. |

| 113 | [C₄H₂F₃O]⁺ | Subsequent fragmentation of other ions. |

| 97 | [C₄H₆O₂]⁺ | Fragment containing the ethyl ester portion. |

| 69 | [CF₃]⁺ | A common fragment for trifluoromethyl-containing compounds. |

Visualizing the Fragmentation Cascade

To better illustrate the predicted fragmentation pathways, the following diagram outlines the logical relationships between the parent molecule and its major fragment ions.

A Validated Experimental Protocol for GC-MS Analysis

To obtain a reliable mass spectrum of this compound, a gas chromatography-mass spectrometry (GC-MS) system is the instrument of choice. The following protocol is designed to provide a robust and reproducible method for its analysis.

Sample Preparation

-

Solvent Selection: Use a high-purity, volatile solvent in which the analyte is readily soluble. Dichloromethane or ethyl acetate are suitable choices.

-

Concentration: Prepare a dilute solution of the compound, typically in the range of 10-100 µg/mL. High concentrations can lead to column overloading and source contamination.

-

Internal Standard (Optional but Recommended): For quantitative analysis, the use of an internal standard is crucial. A deuterated analog or a compound with similar chemical properties but a different retention time would be ideal.

Gas Chromatography (GC) Parameters

The goal of the chromatographic separation is to ensure that the analyte is well-resolved from any impurities and the solvent front.

| Parameter | Recommended Setting | Rationale |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good resolution for a wide range of organic compounds. |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column, enhancing sensitivity. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that is compatible with most mass spectrometers. |

| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal column efficiency. |

| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose program that should effectively elute the analyte.[11] |

Mass Spectrometry (MS) Parameters

These parameters are critical for obtaining a high-quality mass spectrum.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | The industry standard for EI, allowing for comparison with spectral libraries.[11] |

| Ion Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source.[11] |

| Quadrupole Temperature | 150 °C | Maintains stable performance of the mass analyzer.[11] |

| Scan Range | m/z 40-300 | Covers the expected molecular ion and major fragment ions. |

| Solvent Delay | 3-5 minutes | Prevents the high concentration of solvent from entering the mass spectrometer, which can damage the filament. |

The Workflow of Analysis: From Injection to Interpretation

The following diagram illustrates the logical flow of the analytical process, from sample introduction to the final data analysis.

Conclusion: A Powerful Tool for Chemical Characterization

The mass spectrometry of this compound provides a rich source of structural information, crucial for its application in research and development. By understanding the fundamental principles of its fragmentation, researchers can confidently identify this compound, monitor its reactions, and characterize related structures. The detailed experimental protocol provided in this guide serves as a robust starting point for developing validated analytical methods. As the use of fluorinated building blocks continues to expand, a deep understanding of their analytical behavior, as exemplified here, will remain an indispensable tool for the modern scientist.

References

- 1. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. thiele.ruc.dk [thiele.ruc.dk]

- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate: Synthesis, Reactivity, and Applications

Executive Summary: Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate is a fluorinated β-keto ester of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group imparts unique physicochemical properties that are highly sought after in the development of pharmaceuticals and agrochemicals, such as enhanced metabolic stability and bioavailability.[1] This guide provides a comprehensive overview of the compound's properties, synthesis, key chemical reactions, and applications, with a focus on its utility as a versatile building block for drug discovery professionals.

The Strategic Role of Fluorinated Building Blocks in Drug Discovery

The introduction of fluorine into organic molecules can profoundly alter their biological properties.[2] The trifluoromethyl (CF₃) group, in particular, is a key structural motif in numerous pharmaceuticals. Its strong electron-withdrawing nature and high lipophilicity can enhance a drug candidate's metabolic stability, binding affinity to target proteins, and membrane permeability.[1][3] Compounds like this compound serve as invaluable synthons, providing a direct route to introduce the CF₃ group into complex molecular architectures.[4] These fluorinated β-keto esters are highly versatile precursors for a wide range of chemical transformations, making them a cornerstone in the synthesis of novel therapeutic agents.[5]

Physicochemical and Spectroscopic Profile

2.1 Chemical Identity and Properties

This compound is an aliphatic ester characterized by a trifluoromethyl group adjacent to a ketone. This structure makes it a valuable intermediate for various chemical syntheses.[6]

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 3854-50-0 | [1][6] |

| Molecular Formula | C₈H₁₁F₃O₃ | [1] |

| Molecular Weight | 212.17 g/mol | [1] |

| Predicted Density | 1.192 ± 0.06 g/cm³ | [1] |

| Appearance | Colorless oil | [7] |

| Storage | Room temperature, sealed, dry | [1] |

2.2 Spectroscopic Characterization

While specific spectra for the title compound are not widely published, the expected spectroscopic data can be inferred from its structural analogue, ethyl 4,4,4-trifluoroacetoacetate (ETFAA).

-

¹H NMR: Protons on the ethyl ester and the α-ethyl group would be visible, with characteristic shifts and coupling constants. The methylene protons adjacent to the trifluoromethyl ketone are typically acidic and may show complex splitting.

-

¹³C NMR: Resonances for the ester and ketone carbonyls would be present, along with the characteristic quartet for the trifluoromethyl carbon due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group would be observed.

-

IR Spectroscopy: Strong absorption bands corresponding to the C=O stretching of the ester and ketone groups would be prominent, typically in the range of 1700-1750 cm⁻¹.[8]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and cleavage adjacent to the carbonyls.

Synthesis and Manufacturing

3.1 Primary Synthetic Route: Crossed Claisen Condensation

The most common and efficient method for synthesizing β-keto esters is the Claisen condensation.[9][10][11] For this compound, a "crossed" Claisen condensation is employed, reacting two different esters: ethyl trifluoroacetate (which lacks α-hydrogens and can only act as the electrophile) and ethyl butyrate (which possesses α-hydrogens and acts as the nucleophile).[12]

The reaction is promoted by a strong, non-nucleophilic base, such as sodium ethoxide.[13] The choice of base is critical; using an alkoxide that matches the ester's alkoxy group (ethoxide for ethyl esters) prevents transesterification side reactions.[12][13] The driving force for the reaction is the final deprotonation of the newly formed β-keto ester, which has acidic α-protons (pKa ≈ 11), to form a highly resonance-stabilized enolate.[10][11] An acidic workup is required in the final step to neutralize the enolate and isolate the product.[10]

3.2 Experimental Protocol: Synthesis via Crossed Claisen Condensation

This protocol is adapted from standard procedures for Claisen condensations.[7][14]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol.

-

Base Formation: Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all the sodium has dissolved.

-

Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add ethyl butyrate dropwise via the dropping funnel with constant stirring.

-

Condensation: Slowly add ethyl trifluoroacetate to the reaction mixture. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the mixture, remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute acid (e.g., H₂SO₄) to neutralize the enolate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent. The crude product is then purified by vacuum distillation to yield the final product.

3.3 Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Key Chemical Reactivity and Transformations

The unique structure of this compound, featuring a ketone, an ester, and an electron-withdrawing CF₃ group, makes it a versatile intermediate for various transformations.

4.1 Asymmetric Reduction of the Ketone

The ketone moiety can be stereoselectively reduced to produce chiral β-hydroxy esters, which are valuable building blocks for pharmaceuticals. This transformation can be achieved using biocatalytic methods, such as whole-cell reduction with yeast (e.g., Saccharomyces species), or with chiral chemical catalysts.[15] The resulting chiral centers are critical for defining the biological activity of many drug molecules. Asymmetric reduction strategies provide an efficient pathway to optically active compounds.[16]

4.2 Electrophilic Trifluoromethylation

While the title compound already contains a trifluoromethyl group, related β-keto esters are key substrates for developing new enantioselective trifluoromethylation methods.[4] Research in this area focuses on using chiral catalysts, often metal-based, to introduce a CF₃ group at the α-position with high stereocontrol.[5][17] These studies are crucial for expanding the toolbox of synthetic chemists.

4.3 Synthesis of Fluorinated Heterocycles

β-Keto esters are classic precursors for the synthesis of heterocyclic compounds like pyrazoles, pyrimidines, and dihydropyrans.[3] The reaction of this compound with various binucleophiles (e.g., hydrazines, ureas, amidines) provides a direct route to novel fluorinated heterocycles, which are a privileged class of compounds in drug discovery.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The trifluoromethyl group it carries is known to enhance the pharmacological profile of bioactive molecules.[3]

5.1 Role as a Key Intermediate

This compound is employed in the preparation of more complex molecules for drug development, particularly in the areas of anti-inflammatory agents and central nervous system (CNS) agents.[1] Its structure allows for the strategic introduction of the CF₃-containing fragment into a lead compound to improve its drug-like properties.

5.2 Workflow for Library Synthesis in Drug Discovery

The reactivity of the β-keto ester functionality allows for its use in combinatorial chemistry and high-throughput screening (HTS) library synthesis. By reacting the core scaffold with a diverse set of building blocks, large libraries of related fluorinated compounds can be rapidly generated and screened for biological activity.

Caption: Use of the core scaffold in parallel synthesis for drug discovery.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in modern organic and medicinal chemistry. Its importance is derived from the strategic value of the trifluoromethyl group in modulating the properties of bioactive molecules. The synthetic accessibility of this compound via the robust Claisen condensation ensures its continued use in both academic research and industrial drug development. Future research will likely focus on developing new catalytic, enantioselective transformations of this synthon to access novel chiral fluorinated molecules with enhanced therapeutic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl 2-ethyl-4,4,4-trifluoro-3-oxo-butanoate - High purity | EN [georganics.sk]

- 7. prepchem.com [prepchem.com]

- 8. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Claisen Condensation [organic-chemistry.org]

- 10. Claisen condensation - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 14. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 15. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

CAS number for Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate

An In-depth Technical Guide to Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Fluorinated Building Block

This compound, identified by the CAS Number 3854-50-0 , is a specialized fluorinated β-keto ester of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its molecular structure uniquely combines a reactive β-keto ester moiety with a trifluoromethyl group (CF₃) and an ethyl substituent at the α-position. This combination makes it a valuable intermediate for introducing fluorinated, alkylated fragments into more complex molecules.[2]

The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance critical pharmacokinetic and pharmacodynamic properties. The CF₃ group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable interactions, and modulate lipophilicity and bioavailability.[2] this compound serves as a readily available precursor for creating derivatives, particularly for developing anti-inflammatory and central nervous system agents.[2] This guide provides a comprehensive overview of its properties, synthesis, and applications, offering a technical resource for professionals in the field.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are foundational to its application in synthesis. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 3854-50-0 | [1][2] |

| Molecular Formula | C₈H₁₁F₃O₃ | [2] |

| Molecular Weight | 212.17 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Ethyl-4,4,4-trifluoro-3-oxobutanoic acid ethyl ester | [3] |

| Predicted Density | 1.192 ± 0.06 g/cm³ | [2] |

| Storage Conditions | Room temperature, sealed, dry environment | [2] |

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is through the α-alkylation of its precursor, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (CAS 372-31-6). This reaction is a classic example of enolate chemistry, where the acidic α-proton of the β-keto ester is abstracted to form a nucleophilic enolate, which then reacts with an electrophilic ethylating agent.

The choice of base and solvent is critical for achieving high yields and minimizing side reactions, such as O-alkylation or dialkylation. A non-nucleophilic base, strong enough to deprotonate the α-carbon, is preferred. Sodium ethoxide in ethanol is a common and cost-effective choice, as the ethoxide anion is the same as the ester's alcohol portion, preventing transesterification.

Caption: Synthetic pathway for this compound.

The mechanism proceeds via the formation of a resonance-stabilized enolate from Ethyl 4,4,4-trifluoroacetoacetate. The strong electron-withdrawing effect of the adjacent trifluoromethyl group increases the acidity of the α-protons, facilitating deprotonation. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide in a classic SN2 reaction to form the C-C bond, yielding the final product.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a versatile intermediate. Its utility lies in its ability to participate in a wide range of chemical transformations to build complex molecular scaffolds.

-

Synthesis of Heterocyclic Compounds: The β-keto ester functionality is ideal for condensation reactions with binucleophiles (e.g., hydrazines, ureas, amidines) to form various five- and six-membered heterocyclic rings such as pyrazoles, pyrimidines, and pyridines. These heterocyclic cores are prevalent in a vast number of marketed drugs. The presence of the trifluoromethyl group from the outset is a key strategic advantage.

-

Multi-Component Reactions (MCRs): The compound is an excellent substrate for MCRs, such as the Hantzsch pyridine synthesis or Biginelli reaction, allowing for the rapid construction of diverse chemical libraries.[4] These libraries are crucial in high-throughput screening campaigns to identify novel drug leads. The ethyl group at the α-position provides an additional point of diversity and can influence the stereochemistry and biological activity of the final products.

Caption: Workflow for library synthesis using the target compound.

Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should adapt them based on available laboratory equipment and safety protocols.

Protocol 1: Synthesis of this compound

This protocol is adapted from the established synthesis of the non-fluorinated analog, ethyl 2-ethyl-3-oxobutanoate.[5]

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

-

Anhydrous Ethanol

-

Sodium metal (1.05 eq)

-

Ethyl iodide (1.1 eq)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal pieces (1.05 eq) to a flask containing anhydrous ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved to form a solution of sodium ethoxide.

-

Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Slowly add Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C. Stir the resulting mixture for an additional 30 minutes in the ice bath.

-

Alkylation: Add ethyl iodide (1.1 eq) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add cold water and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic extracts and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Product: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound as a colorless oil.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis and drug discovery. Its trifluoromethyl group and reactive β-keto ester functionality provide a powerful tool for creating novel molecules with potentially enhanced pharmacological profiles. The synthetic route to this compound is straightforward, relying on fundamental and well-understood enolate chemistry, making it an accessible intermediate for both academic and industrial research. As the demand for sophisticated, fluorinated drug candidates continues to grow, the importance of reagents like this will undoubtedly increase.

References

Claisen condensation mechanism for trifluoromethyl β-ketoesters

An In-depth Technical Guide to the Claisen Condensation Mechanism for Trifluoromethyl β-Ketoesters

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the various fluorinated moieties, the trifluoromethyl (CF3) group holds a privileged position in medicinal chemistry.[4] Trifluoromethyl β-ketoesters are particularly valuable synthons, serving as versatile building blocks for a wide array of complex heterocyclic compounds and active pharmaceutical ingredients.[4] The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, provides a direct and efficient route to these important intermediates.[5][6][7]

This technical guide offers an in-depth exploration of the Claisen condensation mechanism as it applies to the synthesis of trifluoromethyl β-ketoesters. As a senior application scientist, the aim is to provide researchers, scientists, and drug development professionals with a detailed understanding of the theoretical underpinnings and practical considerations of this crucial transformation. We will dissect the mechanistic nuances introduced by the highly electronegative trifluoromethyl group, present a validated experimental protocol, and discuss the broader implications of this chemistry in the pharmaceutical landscape.

Part 1: The Core Mechanism Revisited: A Trifluoromethyl Perspective

The Claisen condensation is a base-catalyzed reaction that joins two ester molecules to form a β-ketoester.[6][8][9] The introduction of a trifluoromethyl group on one of the ester components significantly influences the reaction's thermodynamics and kinetics.

The Classical Claisen Condensation: A Foundational Overview

In a typical Claisen condensation, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of an ester, forming a resonance-stabilized enolate.[6][7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the β-ketoester.[8][10][11] A critical feature of the classical Claisen condensation is that the final deprotonation of the newly formed β-ketoester (which has a pKa of around 11) by the alkoxide base is the thermodynamic driving force of the reaction.[6][8]

Caption: Classical Claisen Condensation Workflow.

The Influence of the Trifluoromethyl Group: An Electronic Tug-of-War

The powerful electron-withdrawing nature of the trifluoromethyl group introduces significant electronic effects that alter the classical mechanism:

-

Increased Electrophilicity: The CF3 group strongly polarizes the carbonyl carbon of the trifluoroacetate ester, making it a much more potent electrophile for the nucleophilic attack by the enolate.

-

Enhanced Acidity of α-Protons: While trifluoroacetate esters lack α-protons, in a crossed Claisen condensation with an enolizable ester (e.g., ethyl acetate), the CF3 group on the resulting β-ketoester product dramatically increases the acidity of the methylene protons situated between the two carbonyl groups. This heightened acidity makes the final deprotonation step even more thermodynamically favorable, further driving the reaction to completion.

Mechanistic Steps for Trifluoromethyl β-Ketoester Formation: A Detailed Walkthrough

The synthesis of ethyl trifluoroacetoacetate via a crossed Claisen condensation between ethyl acetate and ethyl trifluoroacetate serves as an excellent case study.

-

Step 1: Enolate Formation: A suitable base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), deprotonates the α-carbon of ethyl acetate to form the corresponding enolate.[5] The choice of base is critical; using the alkoxide corresponding to the ester's alcohol component prevents transesterification.[6][12][13][14]

-

Step 2: Nucleophilic Attack: The ethyl acetate enolate attacks the highly electrophilic carbonyl carbon of ethyl trifluoroacetate.

-

Step 3: Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses, expelling the ethoxide leaving group.

-

Step 4: Irreversible Deprotonation: The expelled ethoxide immediately deprotonates the highly acidic methylene proton of the newly formed ethyl trifluoroacetoacetate. This acid-base reaction is essentially irreversible and provides the thermodynamic driving force for the entire sequence.[6][8] The final product, before acidic workup, is the sodium enolate of the β-ketoester.

Caption: Mechanism for Ethyl Trifluoroacetoacetate Synthesis.

Part 2: Experimental Protocols and Practical Considerations

A self-validating protocol is essential for reproducible results. The following methodology for the synthesis of ethyl trifluoroacetoacetate is based on established procedures.[15][16]

A Validated Protocol for the Synthesis of Ethyl Trifluoroacetoacetate

Materials:

-

Sodium ethoxide (NaOEt)

-

Ethyl acetate (anhydrous)

-

Ethyl trifluoroacetate (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Concentrated Sulfuric Acid (H2SO4)

-

Saturated Sodium Bicarbonate solution (NaHCO3)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Reaction Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with sodium ethoxide (1.0 mol) and anhydrous THF (250 mL). The suspension is cooled to 5-10°C in an ice bath.

-

Addition of Esters: A mixture of ethyl acetate (1.0 mol) and ethyl trifluoroacetate (1.0 mol) is added dropwise to the stirred suspension over 2 hours, maintaining the internal temperature between 10-20°C.[15]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 40-60°C for 2-3 hours.[15] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to 10-15°C.[15] Concentrated sulfuric acid (1.7 mol) is added slowly and dropwise to neutralize the mixture, keeping the temperature below 30°C.[15]

-

Extraction: The resulting slurry is filtered to remove the precipitated sodium sulfate. The filtrate is transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated NaHCO3 solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield ethyl trifluoroacetoacetate as a colorless liquid.

Choice of Base and Solvent: A Critical Decision

The selection of the base is paramount for a successful Claisen condensation.

-

Base Strength and Nucleophilicity: The base must be strong enough to deprotonate the α-carbon of the ester but should not be a strong nucleophile that could react at the carbonyl carbon.[6][13] Sodium ethoxide is commonly used for ethyl esters as it regenerates the alcohol of the ester, preventing transesterification.[12][14] Stronger, non-nucleophilic bases like sodium hydride (NaH) are also highly effective and can lead to excellent yields.[17][18]

-

Solvent: Aprotic solvents such as THF, diethyl ether, or cyclohexane are preferred to avoid any reaction with the base or intermediates.[16][17] The solvent must be anhydrous, as water will quench the base and the enolate.

| Parameter | Recommended Condition | Rationale |

| Base | Sodium Ethoxide or Sodium Hydride | Prevents transesterification (NaOEt) or provides strong, non-nucleophilic basicity (NaH).[12][17] |

| Stoichiometry | ~1:1:1 (Base:Enolizable Ester:CF3-Ester) | Stoichiometric amount of base is required to drive the reaction to completion.[6] |

| Solvent | Anhydrous THF, Diethyl Ether | Aprotic and non-reactive under basic conditions.[17] |

| Temperature | Initial cooling (5-20°C), then warming (40-60°C) | Controls the initial exothermic reaction and then provides energy to complete the condensation.[15] |

| Work-up | Acidic (e.g., H2SO4, Acetic Acid) | Neutralizes the basic reaction mixture and protonates the product enolate.[15] |

Table 1: Key Reaction Parameters for Trifluoromethyl β-Ketoester Synthesis.

Characterization of Trifluoromethyl β-Ketoesters

The structure and purity of the synthesized trifluoromethyl β-ketoester can be confirmed using standard spectroscopic techniques.[19]

-

¹H NMR: Will show characteristic signals for the ethyl groups and the acidic methylene protons. The keto-enol tautomerism is often observable.

-

¹³C NMR: Will display distinct signals for the ester and ketone carbonyls, the CF3 carbon (as a quartet due to C-F coupling), and the other aliphatic carbons.

-

IR Spectroscopy: Will exhibit strong absorption bands for the C=O stretching vibrations of both the ketone and ester functional groups.[19] The enol form will also show a broad O-H stretch.

-

Mass Spectrometry: Will confirm the molecular weight of the product.

Part 3: Broader Implications and Future Directions

The Synthetic Utility of Trifluoromethyl β-Ketoesters

Trifluoromethyl β-ketoesters are powerful intermediates in organic synthesis.[4] Their dual functionality allows for a wide range of subsequent transformations, making them key starting materials for the synthesis of:

-

Fluorinated Heterocycles: Essential scaffolds in many pharmaceuticals.[4]

-

Antiviral and Anticancer Agents: The trifluoromethyl group is a common feature in many FDA-approved drugs.[20]

-

Advanced Materials: Used in the development of new polymers and liquid crystals.

The incorporation of the CF3 group can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][3]

Challenges and Future Research

While the Claisen condensation is a robust method, challenges remain, particularly in controlling selectivity in more complex crossed-condensations. Future research will likely focus on:

-

Catalytic Asymmetric Variants: Development of chiral catalysts to produce enantiomerically pure trifluoromethyl β-ketoesters, which is of high interest for pharmaceutical applications.

-

Flow Chemistry: Transitioning these reactions to continuous flow systems for improved safety, scalability, and process control.

-

Alternative Trifluoromethylating Agents: Exploring new reagents and synthetic strategies to introduce the CF3 group more efficiently and under milder conditions.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Review of Claisen condensation [quimicaorganica.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. One moment, please... [chemistrysteps.com]

- 13. echemi.com [echemi.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 16. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 17. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 18. Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Keto-enol Tautomerism of Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate, a fluorinated β-ketoester of significant interest in synthetic and medicinal chemistry. The presence of the strongly electron-withdrawing trifluoromethyl group profoundly influences the position of the tautomeric equilibrium, favoring the enol form to a greater extent than in its non-fluorinated counterparts. This guide elucidates the structural and electronic factors governing this equilibrium, details robust experimental protocols for its characterization using multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, and discusses the critical role of solvent effects. Methodologies for quantitative analysis and the thermodynamic parameters of the tautomerization are also presented, offering a holistic view for researchers in drug development and chemical synthesis.

Introduction: The Significance of Tautomerism in Fluorinated β-Ketoesters

Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form and its corresponding enol isomer.[1] In the realm of drug discovery and development, the ability of a molecule to exist in different tautomeric forms can have profound implications for its biological activity, metabolic stability, and pharmacokinetic profile. The two tautomers, being distinct chemical entities, can exhibit different binding affinities for biological targets and varied susceptibility to metabolic enzymes.

This compound belongs to the class of β-dicarbonyl compounds, which are well-known for exhibiting significant enol content.[2] The introduction of a trifluoromethyl (CF₃) group at the α-position to one of the carbonyls dramatically shifts the equilibrium towards the enol form. This is primarily due to the strong inductive electron-withdrawing effect of the CF₃ group, which increases the acidity of the α-proton and stabilizes the resulting enolate and the conjugated enol form.[3][4][5] Understanding and controlling this tautomeric equilibrium is therefore crucial for harnessing the full potential of this versatile building block in the synthesis of novel fluorinated pharmaceuticals and agrochemicals.[6]

Structural and Electronic Factors Governing the Tautomeric Equilibrium

The tautomeric equilibrium of this compound is a dynamic interplay between the keto and two possible enol forms, stabilized by an intramolecular hydrogen bond.

Diagram 1: Keto-Enol Tautomeric Equilibrium

Caption: The equilibrium between the keto and the stabilized enol form.

Several key factors dictate the position of this equilibrium:

-

Inductive Effect of the CF₃ Group: The high electronegativity of fluorine atoms makes the CF₃ group a potent electron-withdrawing group. This effect increases the acidity of the C2 proton, facilitating its removal and the subsequent formation of the enol.

-

Intramolecular Hydrogen Bonding: The enol form is significantly stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[3][4][5] This chelation is a powerful driving force for enolization.

-

Conjugation: The enol form benefits from the creation of a conjugated system (C=C-C=O), which allows for delocalization of π-electrons, contributing to its thermodynamic stability.

-

Steric Effects: The presence of the ethyl group at the C2 position introduces some steric strain, which could slightly influence the preferred conformation of both the keto and enol forms. However, the stabilizing effects of the CF₃ group and intramolecular hydrogen bonding are generally dominant.

Experimental Characterization of Tautomers

A multi-faceted spectroscopic approach is essential for the unambiguous characterization and quantification of the keto and enol tautomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying keto-enol tautomerism as the process is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[7]

3.1.1. ¹H NMR Spectroscopy

-

Keto Form: The keto tautomer will exhibit a characteristic signal for the proton at the C2 position, typically a quartet due to coupling with the adjacent ethyl group's methylene protons.

-

Enol Form: The enol tautomer will show a highly deshielded signal for the enolic hydroxyl proton (δ > 10 ppm) due to the strong intramolecular hydrogen bond.[1] The vinylic proton signal is absent in this substituted compound.

3.1.2. ¹³C NMR Spectroscopy

Distinct chemical shifts for the carbonyl carbons and the α- and β-carbons in both tautomers provide definitive evidence of the equilibrium. In the keto form, two distinct carbonyl signals (ketone and ester) will be present. In the enol form, the carbons of the C=C double bond will appear in the olefinic region.

3.1.3. ¹⁹F NMR Spectroscopy

Given the trifluoromethyl group, ¹⁹F NMR is an exceptionally sensitive and informative technique.[3][4][5] A single, sharp resonance is expected for the CF₃ group in both the keto and enol forms, but at slightly different chemical shifts. The relative integration of these two signals provides a direct and accurate measure of the keto-enol equilibrium constant (K_eq).

Protocol 1: Determination of Tautomeric Equilibrium by NMR

Caption: Workflow for quantitative NMR analysis of tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

-

Keto Form: Will show two distinct C=O stretching bands, one for the ketone (~1725 cm⁻¹) and one for the ester (~1745 cm⁻¹).

-

Enol Form: Characterized by a broad O-H stretching band (2500-3200 cm⁻¹) due to the strong intramolecular hydrogen bond, a C=C stretching band (~1640 cm⁻¹), and a conjugated C=O stretching band at a lower frequency (~1690 cm⁻¹) compared to the keto form.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the conjugated system present in the enol form.

-

Keto Form: Exhibits a weak n→π* transition at around 270-300 nm.[9]

-

Enol Form: Shows a strong π→π* transition at a longer wavelength (typically >250 nm) due to the extended conjugation of the C=C and C=O double bonds.[10][11] The position of this absorption maximum is sensitive to the solvent.

Solvent and Temperature Effects on the Equilibrium

The tautomeric equilibrium of β-dicarbonyl compounds is highly sensitive to the solvent environment and temperature.

4.1. Solvent Effects

The choice of solvent can significantly alter the keto-enol ratio. This is a critical consideration in reaction design, as the reactivity of the compound is dependent on the predominant tautomeric form.

-

Nonpolar Solvents (e.g., Hexane, CCl₄): These solvents favor the enol form. The intramolecular hydrogen bond in the enol tautomer is preserved, as there is no competition from the solvent for hydrogen bonding.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors, which may slightly disrupt the intramolecular hydrogen bond of the enol, thus shifting the equilibrium towards the more polar keto form.[3][4][5]

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can solvate both the keto and enol forms, but often lead to a higher proportion of the keto form by competing for hydrogen bonding sites and disrupting the intramolecular chelation of the enol.

Table 1: Expected Tautomeric Equilibrium Data in Various Solvents

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Expected K_eq ([Enol]/[Keto]) |

| Hexane | 1.9 | Enol | High |

| Chloroform-d | 4.8 | Enol | Intermediate-High |

| Acetone-d₆ | 21 | Keto/Enol Mixture | Intermediate-Low |

| DMSO-d₆ | 47 | Keto | Low |

| Water-d₂ | 80 | Keto | Very Low |

Note: The expected K_eq values are qualitative and based on trends observed for the closely related compound, ethyl 4,4,4-trifluoroacetoacetate.[3][4][5]

4.2. Temperature Effects

Variable temperature NMR studies can provide valuable thermodynamic data (ΔH° and ΔS°) for the tautomerization process. By plotting ln(K_eq) versus 1/T (a van't Hoff plot), the enthalpy and entropy of enolization can be determined.[7] Generally, the enol form, being more ordered due to the intramolecular hydrogen bond, is enthalpically favored, while the keto form is entropically favored.

Synthesis

This compound can be synthesized via a Claisen-type condensation followed by alkylation. A plausible synthetic route is the acylation of the enolate of ethyl butyrate with ethyl trifluoroacetate.

Protocol 2: Proposed Synthesis of this compound

Caption: A plausible synthetic workflow for the target compound.

Conclusion

The keto-enol tautomerism of this compound is a finely balanced equilibrium that is heavily influenced by the electronic properties of the trifluoromethyl group and the surrounding medium. The pronounced stability of the enol tautomer, particularly in nonpolar solvents, is a key feature of this molecule, driven by intramolecular hydrogen bonding and conjugation. A thorough understanding and characterization of this equilibrium, using the spectroscopic techniques outlined in this guide, are paramount for its effective utilization in the design and synthesis of new chemical entities. The protocols and data presented herein provide a robust framework for researchers and drug development professionals to investigate and manipulate the tautomeric behavior of this and related fluorinated compounds.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. emerginginvestigators.org [emerginginvestigators.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound [myskinrecipes.com]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Stability and Storage of Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate is a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmacologically active compounds. This guide provides an in-depth analysis of the stability and optimal storage conditions for this valuable synthetic intermediate, drawing upon established principles of organic chemistry and data from analogous compounds.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁F₃O₃ | Inferred |

| Molecular Weight | 212.17 g/mol | Inferred |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents | Inferred |

Recommended Storage and Handling

Given the absence of specific long-term stability data for this compound, the following recommendations are based on best practices for handling structurally related β-keto esters and fluorinated compounds.

Optimal Storage Conditions:

-